

A Comprehensive Guide to the Spectroscopic Characterization of D-Tryptophan Benzyl Ester

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Compound of Interest

Compound Name: *D-Tryptophan benzyl ester*

CAS No.: 141595-98-4

Cat. No.: B130523

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Introduction

D-Tryptophan benzyl ester is a protected form of the essential amino-Tryptophan, utilized extensively in peptide synthesis and as a chiral building block in the development of novel therapeutics, including anti-inflammatory and anticancer drugs.[1][2] Its benzyl ester functional group enhances lipophilicity, which is advantageous in various chemical and biological applications, such as studies of enzyme kinetics and protein-ligand interactions.[2] Rigorous characterization is paramount to ensure the identity, purity, and structural integrity of **D-Tryptophan benzyl ester** for its use in research and drug development. This guide provides an in-depth overview of the primary spectroscopic techniques employed for its definitive characterization.

This document is structured to provide not only the expected data but also the underlying principles and field-proven methodologies for each technique, reflecting a holistic approach to analytical validation.

Overall Analytical Workflow

The comprehensive identification of **D-Tryptophan benzyl ester** relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The workflow ensures that the empirical formula, molecular weight, functional groups, and the precise arrangement of atoms are all confirmed.

Caption: Overall workflow for the spectroscopic characterization of **D-Tryptophan benzyl ester**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR are essential for the unambiguous structural assignment of **D-Tryptophan benzyl ester**.

Principle & Expertise

^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR details the environments of the carbon atoms. The choice of a deuterated solvent is critical; Dimethyl sulfoxide- d_6 (DMSO- d_6) is often preferred over chloroform- d (CDCl_3) for amino acid derivatives as it minimizes the rapid exchange of labile amine (NH_2) and indole (N-H) protons with deuterium, ensuring their visibility in the spectrum.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of **D-Tryptophan benzyl ester** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved to prevent spectral line broadening. Filtering the solution through a pipette with a glass wool plug can remove particulate matter.[5][6]
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[7]
- **Data Acquisition:** Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
- **^1H NMR:** Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5

seconds.

- ^{13}C NMR: This requires a greater number of scans due to the low natural abundance of the ^{13}C isotope. A spectral width of 0-200 ppm is standard.

Data Interpretation: Expected Chemical Shifts

The structure of **D-Tryptophan benzyl ester** ($\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2$) contains several distinct proton and carbon environments. The following tables summarize the expected chemical shifts.

Table 1: Expected ^1H NMR Chemical Shifts (in DMSO-d_6)

Proton Assignment	Multiplicity	Approximate Chemical Shift (δ , ppm)	Key Insights
Indole N-H	Singlet (broad)	~10.9 - 11.1	Labile proton, position can vary.
Aromatic (Indole & Benzyl)	Multiplets	~6.9 - 7.6	Complex region with overlapping signals.
CH (α -carbon)	Triplet/Multiplet	~3.5 - 3.7	Coupled to adjacent CH_2 and NH_2 protons.
CH_2 (β -carbon)	Multiplet	~3.0 - 3.3	Diastereotopic protons often show complex splitting.
CH_2 (Benzyl)	Singlet	~5.1 - 5.2	Characteristic singlet for the ester benzyl group.

| NH_2 (Amine) | Singlet (broad) | Variable | Position and broadening depend on concentration and solvent. |

Note: Data is synthesized based on typical values for tryptophan derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Expected ^{13}C NMR Chemical Shifts (in DMSO-d_6)

Carbon Assignment	Approximate Chemical Shift (δ , ppm)
C=O (Ester Carbonyl)	~173 - 175
Aromatic (Indole & Benzyl)	~110 - 138
CH (α -carbon)	~55 - 57
CH ₂ (β -carbon)	~28 - 30

| CH₂ (Benzyl) | ~65 - 67 |

Note: Data is synthesized based on known values for L-Tryptophan and related esters.[8][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]

Principle & Expertise

Specific covalent bonds vibrate at characteristic frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, the energy is absorbed.[13] For **D-Tryptophan benzyl ester**, key functional groups to identify are the N-H (amine and indole), C=O (ester), C-O (ester), and aromatic C-H bonds. Attenuated Total Reflectance (ATR) is a common, modern sampling technique that requires minimal sample preparation.[14]

Experimental Protocol: FTIR-ATR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[14]
- Sample Application: Place a small amount of the solid **D-Tryptophan benzyl ester** powder directly onto the ATR crystal.[14]
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[14] Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. [13]

Data Interpretation: Characteristic Absorption Bands

Table 3: Expected FTIR Absorption Bands

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Peak Characteristics
N-H Stretch	Indole & Primary Amine	3200 - 3400	Broad
C-H Stretch	Aromatic	3000 - 3100	Sharp, medium
C-H Stretch	Aliphatic	2850 - 3000	Sharp, medium
C=O Stretch	Ester	1715 - 1750	Strong, sharp[15][16]
C=C Stretch	Aromatic	1450 - 1600	Medium to weak

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Note: Data is synthesized based on characteristic frequencies for tryptophan derivatives and esters.[17][18]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.[19]

Principle & Expertise

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like amino acid derivatives.[20][21] It typically generates protonated molecular ions $[M+H]^+$ with minimal fragmentation, allowing for accurate molecular weight determination.[21] Further fragmentation can be induced (tandem MS or MS/MS) to confirm the structure.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- **Ionization:** Apply a high voltage to the capillary, which nebulizes the solution into a fine spray of charged droplets.[19]
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for $\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2$ is 294.1368 Da.[2][22]

Data Interpretation: Expected Ions and Fragments

Caption: Plausible fragmentation pathways for **D-Tryptophan benzyl ester** in ESI-MS/MS.

- **Molecular Ion:** The primary ion observed will be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 295.14.
- **Key Fragments:**
 - A prominent fragment at m/z 130.07 corresponds to the indolemethyl cation, resulting from cleavage of the bond between the α and β carbons of the amino acid side chain.[23]
 - Loss of the benzyl group as a benzyl or tropylium cation (C_7H_7^+ , m/z 91.05) is a characteristic fragmentation for benzyl esters.[24][25]
 - Loss of the entire ester group can also be observed.

UV-Visible and Fluorescence Spectroscopy

These techniques are particularly sensitive for aromatic compounds and are used to provide quantitative information and confirm the presence of the indole chromophore.

Principle & Expertise

The indole ring of the tryptophan moiety possesses a strong chromophore that absorbs UV light. This same moiety is also intrinsically fluorescent, emitting light at a longer wavelength after excitation. The UV spectrum of tryptophan derivatives typically shows absorption maxima around 280 nm.^{[26][27][28]}

Experimental Protocol: UV-Vis

- **Sample Preparation:** Prepare a solution of known concentration (e.g., 0.1 mM) in a UV-transparent solvent like ethanol or methanol.^[26]
- **Data Acquisition:** Use a calibrated spectrophotometer and a quartz cuvette. Scan the sample from approximately 200 nm to 400 nm, using the pure solvent as a blank.
- **Analysis:** Determine the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Data Interpretation

- λ_{max} : Expect a primary absorbance maximum around 280 nm, with a shoulder peak near 288 nm, characteristic of the indole ring.^[29] A second, more intense maximum is typically observed near 220 nm.^[28]
- **Fluorescence:** When excited at its absorbance maximum (~280 nm), **D-Tryptophan benzyl ester** will exhibit a strong fluorescence emission maximum typically in the range of 340-360 nm. The exact position is sensitive to solvent polarity.

Data Synthesis and Conclusion

The definitive characterization of **D-Tryptophan benzyl ester** is achieved by synthesizing the data from all analytical techniques. NMR confirms the specific carbon-hydrogen framework and stereochemistry. FTIR validates the presence of key functional groups (ester, amine, indole). Mass spectrometry provides the exact molecular weight and confirms connectivity through fragmentation patterns. Finally, UV-Vis and fluorescence spectroscopy confirm the presence of the indole moiety and allow for quantitative analysis. The convergence of these datasets provides an unassailable confirmation of the molecule's structure and purity, meeting the rigorous standards required for research and pharmaceutical development.

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